molecular formula C11H14N2O B009689 5-Butyl-1,3-dihydro-benzoimidazol-2-one CAS No. 103853-61-8

5-Butyl-1,3-dihydro-benzoimidazol-2-one

Cat. No. B009689
M. Wt: 190.24 g/mol
InChI Key: OJTWVPNNPIRVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-1,3-dihydro-benzoimidazol-2-one, also known as BDBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of benzimidazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 5-Butyl-1,3-dihydro-benzoimidazol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation. Specifically, 5-Butyl-1,3-dihydro-benzoimidazol-2-one has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a key role in the regulation of cell division.

Biochemical And Physiological Effects

In addition to its anti-proliferative effects, 5-Butyl-1,3-dihydro-benzoimidazol-2-one has also been found to exhibit other interesting biochemical and physiological effects. For example, studies have shown that 5-Butyl-1,3-dihydro-benzoimidazol-2-one can induce apoptosis, or programmed cell death, in cancer cells. 5-Butyl-1,3-dihydro-benzoimidazol-2-one has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Butyl-1,3-dihydro-benzoimidazol-2-one in lab experiments is its relatively simple synthesis method. In addition, 5-Butyl-1,3-dihydro-benzoimidazol-2-one is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using 5-Butyl-1,3-dihydro-benzoimidazol-2-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 5-Butyl-1,3-dihydro-benzoimidazol-2-one. One area of interest is in the development of new anti-cancer drugs based on 5-Butyl-1,3-dihydro-benzoimidazol-2-one. Another potential area of research is in the development of new anti-inflammatory drugs based on 5-Butyl-1,3-dihydro-benzoimidazol-2-one. In addition, further studies are needed to fully understand the mechanism of action of 5-Butyl-1,3-dihydro-benzoimidazol-2-one and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 5-Butyl-1,3-dihydro-benzoimidazol-2-one involves the reaction of 5-nitro-1,3-dihydro-benzoimidazol-2-one with n-butylamine in the presence of a reducing agent such as palladium on carbon. The reaction proceeds via a reduction of the nitro group to an amino group, followed by a condensation reaction with the n-butylamine. The resulting product is then purified using column chromatography to obtain pure 5-Butyl-1,3-dihydro-benzoimidazol-2-one.

Scientific Research Applications

5-Butyl-1,3-dihydro-benzoimidazol-2-one has been found to exhibit a range of interesting properties that make it a potential candidate for various scientific research applications. One of the most promising applications of 5-Butyl-1,3-dihydro-benzoimidazol-2-one is in the field of cancer research. Studies have shown that 5-Butyl-1,3-dihydro-benzoimidazol-2-one has anti-proliferative effects on cancer cells, making it a potential candidate for the development of new anti-cancer drugs.

properties

CAS RN

103853-61-8

Product Name

5-Butyl-1,3-dihydro-benzoimidazol-2-one

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-butyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C11H14N2O/c1-2-3-4-8-5-6-9-10(7-8)13-11(14)12-9/h5-7H,2-4H2,1H3,(H2,12,13,14)

InChI Key

OJTWVPNNPIRVCX-UHFFFAOYSA-N

SMILES

CCCCC1=CC2=C(C=C1)NC(=O)N2

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=O)N2

synonyms

2-Benzimidazolinone,5-butyl-(6CI)

Origin of Product

United States

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